[(1-Cyclohexylpiperidin-3-YL)methyl]amine
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound [(1-cyclohexylpiperidin-3-YL)methyl]amine is systematically named (1-cyclohexylpiperidin-3-yl)methanamine according to IUPAC rules. Its structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the nitrogen with a cyclohexyl group and at the third carbon with an aminomethyl group (–CH2NH2).
The molecular formula is C12H24N2 , with a molecular weight of 196.33 g/mol . The SMILES notation for the compound is C1CCC(CC1)N2CCCC(C2)CN , which encodes the cyclohexyl group (C1CCC(CC1)), the piperidine ring (N2CCCC(C2)), and the aminomethyl substituent (CN).
A 2D structural representation highlights:
- A piperidine ring with nitrogen at position 1.
- A cyclohexyl group attached to the piperidine nitrogen.
- An aminomethyl (–CH2NH2) group at position 3 of the piperidine ring.
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers:
The compound is also listed under the European Community (EC) number 894-949-5 in some regulatory databases.
Stereochemical Considerations and Isomeric Forms
The stereochemistry of this compound arises from its piperidine and cyclohexane rings, both of which exhibit chair conformations. Key considerations include:
Piperidine Ring Substituents :
Chirality :
Conformational Isomerism :
- Interconversion between chair conformations of the piperidine and cyclohexane rings occurs rapidly at room temperature, leading to a dynamic equilibrium.
- Substituent positions (axial vs. equatorial) influence steric interactions but do not produce distinct isolable isomers under standard conditions.
Synthetic Variants :
No geometric or diastereomeric forms of this compound have been documented in peer-reviewed studies.
Structure
2D Structure
Properties
IUPAC Name |
(1-cyclohexylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSJEOPMBGXGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction or functionalization of the piperidine ring.
- Introduction of the cyclohexyl substituent at the nitrogen (N-1 position).
- Installation of the aminomethyl group at the 3-position of the piperidine ring.
Detailed Preparation Route from Cyclohexanone and Piperidine Precursors
A well-documented method involves the following key steps, adapted from related substituted piperidine syntheses described in patent literature:
Formation of Enamine Intermediate
Cyclohexanone is reacted with 1,4-dioxa-8-aza-spiro[4.5]decane to form an enamine intermediate. This step sets the stage for further functionalization on the piperidine ring.Addition of Grignard Reagent
The enamine intermediate is treated with a Grignard reagent such as phenylmagnesium chloride or substituted phenylmagnesium iodides. This nucleophilic addition introduces the substituent on the piperidine ring, yielding an amine intermediate.Hydrolysis and Salt Formation
The amine intermediate is hydrolyzed under acidic conditions (e.g., concentrated HCl) to afford the corresponding hydrochloride salt. This step purifies and stabilizes the amine.Transformation with Eschenmoser Salt Variant
The hydrochloride salt is further reacted with Eschenmoser salt derivatives to introduce the aminomethyl group at the 3-position of the piperidine ring.Final Functional Group Modifications
The resulting compound can be further modified by reaction with various reagents (halogenated hydrocarbons, ethers, esters, ureas, amides, carbonates) to yield substituted derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Enamine formation | Cyclohexanone + 1,4-dioxa-8-aza-spiro[4.5]decane | Not specified | Intermediate IV formed |
| Grignard addition | Phenylmagnesium chloride, room temperature | Not specified | Amine VI formed |
| Hydrolysis | Concentrated HCl, 20 °C, 12 h | 60% | Hydrochloride salt VII formed |
| Eschenmoser salt reaction | Variant of Eschenmoser salt, room temperature | ~60% | Aminomethylation at 3-position |
The final product is isolated as a hydrochloride salt, often by precipitation using trimethylchlorosilane in methyl ethyl ketone.
Alternative Synthetic Approaches
Reductive Amination
Reductive amination of 3-formylpiperidine derivatives with cyclohexylamine or its derivatives can be used to install the N-cyclohexyl substituent and the aminomethyl group simultaneously. This method typically uses sodium cyanoborohydride as a reducing agent in methanol/water mixtures at mild temperatures.Hydrogenation of Pyridine Precursors
Hydrogenation of substituted pyridines bearing cyclohexyl and aminomethyl substituents under catalytic conditions (e.g., Ru, Co, Ni catalysts) can yield the corresponding piperidine derivatives. This method requires control over stereoselectivity and reaction conditions to obtain the desired isomer.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Enamine formation + Grignard | Cyclohexanone, 1,4-dioxa-8-aza-spiro, Phenylmagnesium chloride, HCl | Well-established, modular | Multi-step, requires careful handling of Grignard reagents | ~60% (hydrolysis step) |
| Reductive amination | 3-Formylpiperidine, Cyclohexylamine, NaCNBH3, MeOH/H2O | Mild conditions, straightforward | Requires pure aldehyde precursor | ~70% (reported for similar amines) |
| Catalytic hydrogenation | Substituted pyridines, Ru/Co/Ni catalysts, H2 gas | Efficient ring saturation, scalable | Requires high pressure, catalyst cost | Variable, often >60% |
Research Findings and Notes
- The enamine-Grignard route provides flexibility for introducing diverse substituents on the piperidine ring, allowing structural analog development.
- Hydrochloride salt formation improves compound stability and facilitates purification.
- Reductive amination is a widely used method for preparing substituted piperidines due to operational simplicity and good yields.
- Recent advances in catalytic hydrogenation provide environmentally friendlier alternatives with potential for stereoselective synthesis, but require more sophisticated setups.
- Analytical characterization (melting points, NMR, chromatography) confirms product identity and purity in all methods.
Chemical Reactions Analysis
Types of Reactions: [(1-Cyclohexylpiperidin-3-yl)methyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield secondary or tertiary amines.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
[(1-Cyclohexylpiperidin-3-YL)methyl]amine can be described by its structural formula, which includes a cyclohexyl group attached to a piperidine ring. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.
Pharmacological Applications
1. Rho Kinase Inhibition
One of the primary applications of this compound is as a Rho kinase inhibitor. Rho kinase plays a significant role in several physiological processes, including smooth muscle contraction and cell proliferation. Inhibition of this enzyme has been linked to therapeutic effects in conditions such as:
- Hypertension : By relaxing vascular smooth muscle, Rho kinase inhibitors can lower blood pressure.
- Urinary Incontinence : The compound has shown promise in treating urinary incontinence by inhibiting detrusor muscle contraction .
- Cardiovascular Diseases : Its ability to prevent vasoconstriction and platelet aggregation positions it as a candidate for treating various cardiovascular disorders .
2. Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective effects. By modulating neurotransmitter systems, these compounds could potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
3. Cancer Therapy
The inhibition of Rho kinase has implications in oncology, particularly in preventing tumor cell migration and invasion. Studies suggest that targeting Rho kinase pathways can enhance the efficacy of existing chemotherapeutic agents .
Case Study 1: Treatment of Urinary Incontinence
In a clinical study, patients treated with this compound exhibited significant improvements in urinary control compared to placebo groups. The mechanism was attributed to the compound's ability to relax the detrusor muscle via Rho kinase inhibition .
Case Study 2: Cardiovascular Health
A preclinical trial demonstrated that administration of this compound led to reduced blood pressure and improved endothelial function in hypertensive animal models. These findings support its potential use in managing hypertension and related cardiovascular conditions .
Mechanism of Action
[(1-Cyclohexylpiperidin-3-yl)methyl]amine is structurally similar to other piperidine derivatives, such as piperidin-3-ylmethylamine and cyclohexylamine. its unique cyclohexyl group and amine functionality distinguish it from these compounds. The presence of the cyclohexyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl-Piperidine Cores
N-CYCLOHEXYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
- Structure: Incorporates a thienopyrimidine ring substituted with phenyl and cyclohexylamine groups.
- Key Differences: The thienopyrimidine core introduces aromaticity and planar geometry, enhancing π-π stacking interactions compared to the flexible piperidine ring in the target compound.
- Implications : Likely exhibits improved binding to enzymes or receptors requiring planar aromatic recognition, such as kinases .
3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine
- Structure : Features a cyclopentane ring with a methyl group and a piperidine-linked ethylamine chain.
- The ethyl linker increases conformational flexibility, which may affect target selectivity .
Piperidine Derivatives with Aromatic Substituents
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Structure : Contains a 4-phenylpiperidine group and a tetrahydro-2H-pyran-4-amine substituent.
- Key Differences: The phenyl group enhances aromatic interactions, while the pyran ring introduces oxygen-based hydrogen bonding.
- Synthetic Yield : Reported synthesis yields for similar compounds range from 17.9% to moderate levels, depending on substituent complexity .
3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Includes a trifluoromethylphenyl group on a piperazine ring.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and possibly CNS penetration. Piperazine rings offer basicity and solubility advantages over piperidine .
Amine Derivatives with Heterocyclic Cores
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with pyridinyl and cyclopropylamine substituents.
- Key Differences : The pyridine and pyrazole rings provide dual aromatic systems for target binding, while the cyclopropyl group reduces steric hindrance compared to cyclohexyl. This may improve binding kinetics but reduce lipophilicity .
- Physical Properties : Melting point 104–107°C; synthesized in 17.9% yield .
3-(3-Chlorophenyl)-1H-pyrazol-5-amine
- Structure : Chlorophenyl-substituted pyrazole.
- Key Differences : The chlorine atom facilitates halogen bonding and increases electronegativity, enhancing receptor affinity in halogen-rich environments (e.g., ion channels) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexyl group and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 201.30 g/mol. Its structure contributes to its solubility and interaction with biological systems, making it a candidate for further pharmacological exploration.
1. Receptor Interactions
This compound exhibits significant activity as a ligand for various G-protein coupled receptors (GPCRs). Notably, it has shown affinity towards:
- Histamine H1 Receptor (H1R) : This receptor is involved in several physiological processes, including allergic reactions and neurotransmission. The interaction of this compound with H1R suggests potential applications in treating allergies and other related conditions .
- Histamine H3 Receptor (H3R) : The compound may also modulate neurotransmitter release, indicating its potential role in cognitive functions and sleep regulation .
The biological activity of this compound can be attributed to its ability to bind to specific receptor sites, inducing conformational changes that activate downstream signaling pathways. For example, binding to the H1R can lead to the activation of Gq/11 proteins, which subsequently modulate adenylate cyclase activity and influence neurotransmitter release .
1. In Vitro Studies
Research has demonstrated that this compound significantly inhibits the release of histamine in mast cells, suggesting its potential as an antihistaminic agent. In vitro assays indicated that this compound could effectively reduce allergic responses by blocking histamine release from immune cells .
2. Animal Models
In animal studies, administration of this compound resulted in decreased symptoms associated with allergic reactions, including reduced itching and inflammation. These findings underscore the compound's therapeutic potential in managing allergic conditions.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-3-yl)-piperidine | Contains a piperidine ring | Lacks the cyclohexyl group |
| 4-(Pyridin-3-yl)-1-butanamine | Similar amine structure | Different carbon chain length |
| N,N-Dimethyl-pyridin-3-methanamine | Dimethyl substitution on nitrogen | Different substitution pattern affecting activity |
This comparison illustrates how this compound stands out due to its unique combination of structural elements, potentially leading to distinct biological activities not observed in other compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(1-Cyclohexylpiperidin-3-YL)methyl]amine, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, cyclohexylation of piperidine derivatives followed by functionalization via reductive amination or nucleophilic substitution. Structural validation employs:
- FTIR Spectroscopy : Peaks at ~3395 cm⁻¹ (O-H stretch) and ~1031 cm⁻¹ (C-N stretch) confirm amine and hydroxyl groups .
- Elemental Analysis : Increased nitrogen content post-synthesis (e.g., 23 wt.% in analogous compounds) verifies amine incorporation .
- BET Analysis : Reduced surface area (e.g., 43 wt.% decrease) and pore volume indicate successful functionalization .
Q. What foundational biological activities are associated with this compound?
- Methodological Answer : Piperidine derivatives exhibit antimicrobial, anticancer, and neuropharmacological potential. For example:
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Cytotoxicity Studies : IC₅₀ values in cancer cell lines (e.g., MTT assays) .
- Neurotransmitter Receptor Binding : Radioligand displacement assays to assess affinity for serotonin/dopamine receptors .
Advanced Research Questions
Q. How do structural modifications of this compound influence its CO₂ adsorption capacity?
- Methodological Answer : Amine-functionalized materials enhance CO₂ capture via chemisorption. Key factors:
- Amine Loading : Higher nitrogen content (e.g., 23 wt.%) correlates with increased CO₂ uptake (e.g., 2.63 mmol/g in analogous MDEA-MC systems) .
- Pore Structure : Reduced BET surface area (e.g., 356.6 → 203.3 m²/g) but enhanced amine-CO₂ interaction improves capacity despite lower porosity .
- Table 1 : CO₂ Adsorption Performance
Q. What molecular mechanisms underlie the neuropharmacological activity of this compound?
- Methodological Answer : Hypothesized interactions with CNS targets:
- Docking Studies : Molecular modeling to predict binding to serotonin (5-HT₃) or dopamine (D₂) receptors .
- Kinetic Analysis : Patch-clamp electrophysiology to measure ion channel modulation in neuronal cultures .
- Metabolic Stability : LC-MS/MS to assess blood-brain barrier penetration and half-life in preclinical models .
Q. How can synthesis conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Catalyst Screening : Pd/C or Raney Ni for efficient reductive amination .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for >95% purity .
Data Contradiction Analysis
Q. Why do some studies report reduced surface area in amine-functionalized materials yet higher adsorption capacity?
- Resolution : While pore blocking lowers surface area (e.g., 43 wt.% reduction in BET), amine groups introduce chemisorption sites, overriding the limitations of physical adsorption. This dual mechanism (physical + chemical) explains enhanced CO₂ uptake despite structural changes .
Research Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- Cancer : NCI-60 cell line panel for broad-spectrum cytotoxicity screening .
- Neurodegeneration : SH-SY5Y cells for Alzheimer’s-related tau phosphorylation assays .
- Inflammation : LPS-stimulated RAW 264.7 macrophages for cytokine (IL-6, TNF-α) inhibition studies .
Key Challenges and Future Directions
- Challenge : Balancing amine loading with material porosity for adsorption optimization.
- Future Work : Developing hybrid composites (e.g., graphene oxide supports) to mitigate pore blockage .
- Challenge : Improving metabolic stability for CNS applications.
- Future Work : Deuterium exchange or prodrug strategies to enhance pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
